molecular formula C17H26O2 B13492152 5-(4-Hexylphenyl)pentanoic acid

5-(4-Hexylphenyl)pentanoic acid

Cat. No.: B13492152
M. Wt: 262.4 g/mol
InChI Key: IOKQOWPHCJWXOV-UHFFFAOYSA-N
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Description

5-(4-Hexylphenyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a phenyl ring substituted with a hexyl group at the para position and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hexylphenyl)pentanoic acid typically involves the alkylation of a phenyl ring followed by the introduction of a pentanoic acid chain. One common method is the Friedel-Crafts alkylation, where hexyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form 4-hexylbenzene. This intermediate can then undergo a series of reactions to introduce the pentanoic acid chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation and carboxylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hexylphenyl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Quinones or carboxylated derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-(4-Hexylphenyl)pentanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of lipid metabolism and as a model compound for understanding the behavior of fatty acids.

    Industry: Used in the production of specialty chemicals, polymers, and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Hexylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Hydroxyphenyl)pentanoic acid: Similar structure but with a hydroxyl group instead of a hexyl group.

    5-Phenylpentanoic acid: Lacks the hexyl substitution on the phenyl ring.

    4-Hexylbenzoic acid: Similar hexyl substitution but with a benzoic acid instead of a pentanoic acid chain.

Uniqueness

5-(4-Hexylphenyl)pentanoic acid is unique due to the presence of both a hexyl group and a pentanoic acid chain, which imparts distinct physicochemical properties and potential for diverse applications. The combination of hydrophobic and hydrophilic regions in the molecule allows for versatile interactions in both organic and aqueous environments.

Properties

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

5-(4-hexylphenyl)pentanoic acid

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-8-15-11-13-16(14-12-15)9-6-7-10-17(18)19/h11-14H,2-10H2,1H3,(H,18,19)

InChI Key

IOKQOWPHCJWXOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CCCCC(=O)O

Origin of Product

United States

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